molecular formula C7H8O2S2 B1460341 Ethyl 5-sulfanylthiophene-3-carboxylate CAS No. 1566962-85-3

Ethyl 5-sulfanylthiophene-3-carboxylate

Cat. No.: B1460341
CAS No.: 1566962-85-3
M. Wt: 188.3 g/mol
InChI Key: MMBFGVYNMPPBIV-UHFFFAOYSA-N
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Description

Ethyl 5-sulfanylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H8O2S2 and a molecular weight of 188.27 . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 5-mercaptothiophene-3-carboxylate . The InChI code is 1S/C7H8O2S2/c1-2-9-7(8)5-3-6(10)11-4-5/h3-4,10H,2H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 188.27 .

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-sulfanylthiophene-3-carboxylate, a versatile thiophene derivative, serves as a cornerstone in the synthesis of various heterocyclic compounds due to its reactive sulfanyl group. Researchers have developed safe and efficient processes for preparing related thiophene derivatives, highlighting operational simplicity and the avoidance of strong bases, demonstrating the compound's foundational role in synthetic organic chemistry (Kogami & Watanabe, 2011). Additionally, its utility in the synthesis of fluorescent compounds through reactions with acetylacetone and ethyl cyanoacetate has been explored, indicating potential applications in materials science (Guo Pusheng, 2009).

Material Science and Dyeing Applications

This compound derivatives have been employed in the development of novel heterocyclic disperse dyes for polyester fibers, offering yellow, deep pink, brown, and brownish purple shades with excellent fastness properties, except for photostability. This application underscores the compound's significance in textile engineering and design (Iyun et al., 2015).

Biological and Antimicrobial Activities

The exploration into the antimicrobial efficacy of thiophene derivatives synthesized from this compound reveals promising activities against various microbial strains. This research avenue suggests potential for these compounds in developing new antimicrobial agents, highlighting the broader impact of this compound in pharmaceutical sciences (Abu‐Hashem et al., 2011).

Advanced Materials and NLO Properties

Recent studies have focused on the synthesis and structural characterization of this compound derivatives for applications in nonlinear optics (NLO) and organic electronics. These investigations aim to harness the unique electronic properties of thiophene-based compounds for advanced material applications, demonstrating the compound's relevance in the development of optoelectronic devices (Dhandapani et al., 2017).

Properties

IUPAC Name

ethyl 5-sulfanylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S2/c1-2-9-7(8)5-3-6(10)11-4-5/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBFGVYNMPPBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-sulfanylthiophene-3-carboxylate
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